molecular formula C9H15NO4 B13533649 Dimethyl piperidine-4,4-dicarboxylate

Dimethyl piperidine-4,4-dicarboxylate

Cat. No.: B13533649
M. Wt: 201.22 g/mol
InChI Key: HTFKGBZWPKAKEX-UHFFFAOYSA-N
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Description

Dimethyl piperidine-4,4-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered heterocyclic amines that are widely used as building blocks in the synthesis of pharmaceutical and agrochemical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl piperidine-4,4-dicarboxylate typically involves the hydrogenation of functionalized pyridines. One common method is the reduction of pyridines using a rhodium oxide catalyst under mild conditions. This reaction requires a pyridine substrate, a catalyst, and a hydrogen source . The reaction conditions are generally mild, making it a practical method for synthesizing piperidine derivatives.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized equipment to ensure high yield and purity. The use of stable and commercially available rhodium compounds, such as Rh2O3, is common in these processes .

Chemical Reactions Analysis

Types of Reactions: Dimethyl piperidine-4,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of dimethyl piperidine-4,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions .

Comparison with Similar Compounds

  • Dimethyl piperidine-2,6-dicarboxylate
  • Piperidine-3-carboxamide
  • 5-(Methoxycarbonyl)piperidine-2-carboxylic acid

Comparison: Dimethyl piperidine-4,4-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to other piperidine derivatives, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

dimethyl piperidine-4,4-dicarboxylate

InChI

InChI=1S/C9H15NO4/c1-13-7(11)9(8(12)14-2)3-5-10-6-4-9/h10H,3-6H2,1-2H3

InChI Key

HTFKGBZWPKAKEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNCC1)C(=O)OC

Origin of Product

United States

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